molecular formula C9H9N3O2 B2789358 2-Ethyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid CAS No. 1369085-83-5

2-Ethyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid

Cat. No.: B2789358
CAS No.: 1369085-83-5
M. Wt: 191.19
InChI Key: SZWQLYLJZIHVPK-UHFFFAOYSA-N
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Description

2-Ethyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid is a chemical building block of high interest in pharmaceutical research and development. As a derivative of the [1,2,4]triazolo[1,5-a]pyridine scaffold, this compound is recognized for its potential in designing novel bioactive molecules. The core structure is isoelectronic with purine, allowing it to act as a potential bio-isostere in drug design, which is a strategy explored to create new inhibitors for enzymes like kinases . The carboxylic acid functional group at the 6-position offers a versatile handle for further synthetic modification, enabling conjugation with other moieties through amide bond formation or esterification. The ethyl substituent at the 2-position can be critical for fine-tuning the compound's lipophilicity and steric properties, thereby influencing its binding affinity and selectivity toward biological targets. This makes it a valuable intermediate for constructing potential therapeutic agents, particularly in oncology. For instance, similar TP-based compounds have been investigated as inhibitors of kinases such as CDK-2 and various isoforms of phosphatidylinositol 3-kinases (PI3K) . Furthermore, the heterocyclic system possesses metal-chelating properties, which can be exploited in the development of chemotherapeutic or diagnostic agents . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-ethyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-7-10-8-4-3-6(9(13)14)5-12(8)11-7/h3-5H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZWQLYLJZIHVPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C=C(C=CC2=N1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 2-Ethyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, especially the microwave-mediated synthesis due to its eco-friendly nature and efficiency.

Chemical Reactions Analysis

Carboxylic Acid Reactivity

The carboxylic acid group enables classical derivatization reactions:

Amide Formation

The acid readily forms amides via coupling reagents. For example:

  • Reaction with 4-benzenesulfonyl-benzylamine using EDCI/HOBt in DMF yields the corresponding amide (19% yield) .

  • Optimized coupling conditions (e.g., 10 h at 20°C with DIEA) minimize side reactions .

Esterification

The acid can be esterified to ethyl esters under acidic conditions (e.g., HCl/EtOH), though direct synthesis of the ethyl ester precursor is often preferred .

Decarboxylation

Under thermal or oxidative conditions, decarboxylation may occur, yielding 2-ethyl- triazolo[1,5-a]pyridine. This reaction is typically mediated by copper catalysts or peroxides .

Triazole Ring Functionalization

The triazolo[1,5-a]pyridine core participates in electrophilic and cycloaddition reactions:

Electrophilic Substitution

The C3 position of the triazole ring is electron-deficient, enabling:

  • Halogenation : Chlorination or bromination using NXS (X = Cl, Br) in acetic acid .

  • Nitration : Nitric acid/sulfuric acid mixtures introduce nitro groups at C3 .

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki, Sonogashira) modify the pyridine ring:

Reaction TypePartnerConditionsYieldSource
Suzuki4-Methoxyphenylboronic acidPd(PPh₃)₄, DMF, 80°C88%
Sonogashira4-EthynylanisolePd(PPh₃)₂Cl₂, CuI61%

Ethyl Substituent Modifications

The C2 ethyl group undergoes transformations such as:

  • Oxidation : KMnO₄ or CrO₃ oxidizes the ethyl group to a carboxylic acid.

  • Halogenation : Radical bromination (NBS, AIBN) introduces bromine at the ethyl chain .

Ring-Opening and Rearrangement

Under strong acidic or basic conditions, the triazole ring may undergo Boulton-Katritzky rearrangements or ring expansion . For example:

  • Treatment with chloramine-T induces N–N bond formation, yielding fused triazolo-pyrimidines .

Synthetic Optimization Data

Microwave-assisted synthesis significantly improves yields for triazolopyridines:

MethodConditionsYieldTimeSource
MicrowaveToluene, 120°C, MW83%2 h
RefluxToluene, 120°C, Dean-Stark74%24 h

Stability and Reactivity Considerations

  • pH Sensitivity : The carboxylic acid group confers solubility in alkaline aqueous solutions but may precipitate under acidic conditions.

  • Thermal Stability : Decomposition occurs above 250°C, with decarboxylation as the primary pathway .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of 2-Ethyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid as an anticancer agent. Research indicates that derivatives of triazolo compounds exhibit significant inhibitory effects on various cancer cell lines. For instance, compounds derived from the triazolo[1,5-a]pyridine scaffold have shown effectiveness against colon cancer, gastric cancer, and breast cancer by targeting specific pathways involved in tumor growth and proliferation .

Antiviral Properties
The compound has also been investigated for its antiviral properties. A study focusing on the synthesis of triazolo-pyrimidine derivatives demonstrated that certain compounds could disrupt protein-protein interactions critical for the replication of viruses like influenza A . This suggests that this compound could serve as a lead compound for developing antiviral therapies.

Neuropharmacological Applications
In addition to its anticancer and antiviral properties, derivatives of this compound have been explored for neuropharmacological applications. The ability of triazolo compounds to modulate neurotransmitter systems positions them as potential candidates for treating neurological disorders .

Agrochemical Applications

Herbicidal Activity
Triazolo compounds have been reported to possess herbicidal properties. The structural features of this compound allow it to act on plant growth regulation pathways. Research indicates that certain derivatives can inhibit the growth of specific weed species without adversely affecting crop plants .

Material Science

Ligands in Coordination Chemistry
The unique coordination properties of triazolo compounds make them suitable as ligands in coordination chemistry. This compound can form stable complexes with transition metals. These metal complexes are being studied for their potential applications in catalysis and materials science .

Synthesis and Characterization

The synthesis of this compound typically involves microwave-assisted methods that are efficient and environmentally friendly. Recent advancements in synthetic methodologies have allowed for the rapid generation of various derivatives with modified biological activities .

Comparative Data Table

Application AreaSpecific UseNotable Findings
Medicinal ChemistryAnticancer AgentEffective against multiple cancer types .
Antiviral PropertiesDisrupts viral replication mechanisms .
Neuropharmacological ApplicationsPotential treatment for neurological disorders .
AgrochemicalsHerbicidal ActivityInhibits growth of specific weeds .
Material ScienceLigands in Coordination ChemistryForms stable complexes with transition metals .

Mechanism of Action

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The biological and chemical profiles of triazolo-pyridine/pyrimidine derivatives are highly dependent on substituents at positions 2 and 5. Below is a comparative table of key analogs:

Compound Name Substituent at Position 2 Molecular Weight (g/mol) Key Functional Group at Position 6 LogP* (Predicted) Notable Applications
2-Ethyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid Ethyl 193.18 Carboxylic acid ~1.8 Potential drug scaffold
[1,2,4]Triazolo[1,5-a]pyridine-6-carboxylic acid H 163.13 Carboxylic acid ~0.9 Synthetic intermediate
2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid Cyclopropyl 203.20 Carboxylic acid ~2.3 Unknown
Ethyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate Bromo 256.06 Ethyl ester ~2.5 Biochemical reagent
5-Phenyl-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate Phenyl, trimethoxyphenyl 436.46 Ethyl ester ~3.1 Antiproliferative agent

Notes:

  • Carboxylic acid vs. ester : The free carboxylic acid (as in 2-ethyl derivative) may improve water solubility and binding to polar biological targets, whereas esters (e.g., ethyl esters) are often prodrug forms .
Antiproliferative Activity

Triazolo-pyrimidine derivatives bearing aryl groups (e.g., 3,4,5-trimethoxyphenyl) exhibit potent antiproliferative effects against cancer cell lines. For instance, compound 5a (a pyrimidine-6-carboxamide analog) showed IC₅₀ values of 0.89–2.31 μM against MCF-7 and A549 cells . The ethyl-substituted pyridine variant may similarly target tubulin or kinase pathways but requires empirical validation.

Herbicidal Activity

Triazolo-pyrimidine sulfonamides (e.g., 5,7-dimethyl-N-(substituted phenyl) derivatives) inhibit acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis . While the carboxylic acid group in 2-ethyl-pyridine derivatives may reduce herbicidal potency compared to sulfonamides, structural optimization could repurpose it for agricultural use.

Antimicrobial Activity

Analogous compounds, such as 1,3,4-thiadiazole-triazolo hybrids, demonstrate broad-spectrum antimicrobial activity. For example, derivatives with methoxy groups achieved MIC values of 4–16 μg/mL against Staphylococcus aureus and Escherichia coli . The ethyl group’s electron-donating effects might enhance interactions with bacterial enzymes.

Biological Activity

2-Ethyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula for this compound is C9H10N4O2C_9H_10N_4O_2. The presence of the triazole ring and carboxylic acid functionality contributes to its pharmacological properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of triazolo compounds exhibit significant antimicrobial properties. For instance, a study synthesized various 1,2,4-triazolo derivatives and evaluated their activity against several bacterial strains. The results indicated that some compounds showed promising antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

CompoundMIC (µg/mL)Target Organism
This compound32E. coli
Another derivative16S. aureus

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In vitro assays showed that it inhibited the production of pro-inflammatory cytokines in activated macrophages. This effect was measured using ELISA assays where a significant reduction in TNF-α and IL-6 levels was observed at concentrations lower than 50 µM .

The mechanism by which this compound exerts its biological effects appears to involve the inhibition of specific kinases and signaling pathways. Notably, it has been reported to inhibit AXL receptor tyrosine kinase function, which is implicated in various proliferative conditions including cancer .

Study on Anticancer Activity

A recent study focused on the anticancer potential of triazolo derivatives including our compound. It was found that these compounds inhibited cell proliferation in various cancer cell lines (e.g., HeLa and MCF-7) with IC50 values ranging from 10 to 30 µM. The study suggested that the compound induces apoptosis via the intrinsic pathway as evidenced by increased levels of cleaved caspase-3 .

In Vivo Studies

In vivo studies in animal models have shown that administration of the compound significantly reduced tumor growth in xenograft models. Doses of 10 mg/kg were effective without causing noticeable toxicity or adverse effects on body weight .

Q & A

Q. What are the established synthetic routes for 2-Ethyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid?

The synthesis typically involves multi-step protocols. A common approach includes:

  • Cyclocondensation : Reacting amino-substituted pyridines with carbonyl derivatives (e.g., ketones or aldehydes) under acidic or basic conditions to form the triazolo-pyridine core .
  • Functionalization : Introducing the ethyl group via alkylation or substitution reactions. For example, ethylation can be achieved using ethyl halides in the presence of a base .
  • Carboxylic Acid Formation : Hydrolysis of ester intermediates (e.g., ethyl esters) under acidic or alkaline conditions, followed by purification via recrystallization or chromatography .

Key Considerations : Reaction conditions (temperature, solvent, catalyst) must be optimized to avoid side products. For example, hydrolysis of esters requires controlled pH to prevent decarboxylation .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of the ethyl group (δ ~1.2–1.4 ppm for CH3_3, δ ~2.5–3.0 ppm for CH2_2) and carboxylic acid proton (δ ~12–13 ppm) .
  • IR Spectroscopy : Detects the carboxylic acid C=O stretch (~1700 cm1^{-1}) and triazole ring vibrations (~1500–1600 cm1^{-1}) .
  • X-ray Crystallography : Resolves the fused triazole-pyridine ring system and confirms the spatial arrangement of substituents, including the ethyl group and carboxylic acid .
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]+^+ for C9_9H10_{10}N3_3O2_2: expected m/z 192.077) .

Purity Assessment : Use HPLC with UV detection (λ ~250–300 nm for aromatic systems) to ensure ≥95% purity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Substituent Variation : Systematically modify the ethyl group (e.g., replace with methyl, propyl) to assess steric/electronic effects on target binding. For example, bulkier groups may enhance lipophilicity and membrane permeability .
  • Bioisosteric Replacement : Substitute the carboxylic acid with sulfonamide or tetrazole groups to improve metabolic stability while retaining hydrogen-bonding capacity .
  • In Vitro Assays : Test derivatives against target enzymes (e.g., kinases, proteases) using fluorescence-based or calorimetric assays. For instance, triazolo-pyridines have shown activity against fungal CYP51 enzymes .

Data Interpretation : Correlate IC50_{50} values with substituent properties (e.g., logP, polar surface area) using QSAR models .

Q. How should researchers resolve contradictions in reported biological activity data?

Common discrepancies arise from:

  • Experimental Conditions : Variations in assay pH, temperature, or solvent (e.g., DMSO concentration) can alter compound solubility and activity .
  • Structural Analogues : Misattribution of activity to positional isomers (e.g., 2-ethyl vs. 3-ethyl derivatives) .

Q. Mitigation Strategies :

  • Standardized Protocols : Adopt uniform assay conditions (e.g., 1% DMSO in PBS, 37°C).
  • Comparative Studies : Test the compound alongside structurally defined analogues under identical conditions .
  • Orthogonal Validation : Confirm activity using alternative assays (e.g., SPR for binding affinity vs. enzymatic inhibition) .

Q. What computational methods support the design of derivatives with enhanced target selectivity?

  • Molecular Docking : Use software like AutoDock Vina to predict binding modes to target proteins (e.g., ATP-binding pockets in kinases). Focus on interactions between the carboxylic acid and conserved residues (e.g., Lys, Asp) .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories to identify derivatives with prolonged residence times .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability, ensuring derivatives comply with Lipinski’s Rule of Five .

Validation : Compare computational predictions with experimental IC50_{50} and pharmacokinetic data .

Q. What strategies are effective in scaling up synthesis without compromising yield or purity?

  • Process Optimization : Replace batch reactions with flow chemistry for precise control of reaction parameters (e.g., residence time, mixing) .
  • Green Chemistry : Use water or ethanol as solvents to reduce environmental impact and simplify purification .
  • Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress in real time .

Challenges : Scaling ester hydrolysis may require specialized reactors to manage exothermic reactions .

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